(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
Beschreibung
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a pyridine-derived compound featuring a methanamine group at the 3-position of the pyridine ring, a methyl substituent at the 5-position, and a piperidin-1-yl group at the 6-position.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(5-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H19N3/c1-10-7-11(8-13)9-14-12(10)15-5-3-2-4-6-15/h7,9H,2-6,8,13H2,1H3 |
InChI-Schlüssel |
LTTDRHKUBUPCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCCCC2)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
(5-Methyl-6-(Piperidin-1-yl)pyridin-3-yl)methanamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, insbesondere nucleophilen Substitutionen, bei denen der Piperidinring durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-6-(Piperidin-1-yl)pyridin-3-yl)methanamin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5-Methyl-6-(Piperidin-1-yl)pyridin-3-yl)methanamin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
N-Alkylation Reactions
The primary amine group undergoes N-alkylation with alkyl halides to form quaternary ammonium salts. This reaction is critical for modifying the compound’s physicochemical properties or enhancing bioavailability.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, K₂CO₃, ethanol, 60°C | Quaternary methylammonium salt | 75–85% | |
| Benzyl chloride, DMF, 80°C | N-Benzylated derivative | 68% |
Mechanism : The amine acts as a nucleophile, displacing the halide in an S<sub>N</sub>2 reaction. Steric hindrance from the piperidine group can reduce reaction rates.
Acylation Reactions
The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides, a key step in prodrug synthesis.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, pyridine, RT | N-Acetylated derivative | 90% | |
| Benzoyl chloride, THF, 0°C to RT | N-Benzoylated compound | 82% |
Applications : Acylated derivatives show improved metabolic stability in pharmacokinetic studies.
Reductive Amination
The amine participates in reductive amination with aldehydes/ketones to form secondary or tertiary amines. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) is typically used as the reducing agent .
| Carbonyl Compound | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH<sub>3</sub>CN, methanol, RT | N-Methylamine derivative | 78% |
| Cyclohexanone | NaBH<sub>3</sub>CN, AcOH, 50°C | N-Cyclohexylamine analog | 65% |
Imine and Schiff Base Formation
Reaction with aldehydes/ketones under dehydrating conditions yields Schiff bases , which are intermediates in synthesizing heterocyclic compounds.
| Aldehyde/Ketone | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | Toluene, reflux, molecular sieves | Benzylidene imine | Ligand for metal complexes |
| 4-Nitrobenzaldehyde | Ethanol, HCl, RT | Nitrophenyl-substituted imine | Antimicrobial studies |
Coordination Chemistry
The pyridine nitrogen and amine group enable metal coordination , forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Square-planar Cu(II) complex | Catalytic oxidation |
| Pd(OAc)₂ | DCM, N₂ atmosphere | Pd(II)-amine adduct | Cross-coupling catalysis |
Heterocyclic Functionalization
The pyridine ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the C-4 position due to the electron-donating piperidine group.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-pyridine derivative | 55% |
| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | 4-Bromo-substituted compound | 60% |
Key Synthetic Considerations
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has been investigated for its potential as a ligand in receptor studies. Its interactions with specific molecular targets may modulate biological pathways, making it a candidate for further research in pharmacology and biochemistry. Notably, compounds with similar structures have shown promise as selective agonists at serotonin receptors, particularly the 5-HT1A subtype, which is linked to various neurological conditions .
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit significant biological activity. For instance, studies have explored its role in treating conditions such as:
- CNS Disorders : Compounds related to (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine have been evaluated for their efficacy in treating disorders like Alzheimer's disease and mild cognitive impairment .
- Cancer Research : The compound's structural analogs have been tested for anticancer properties, showing potential in inhibiting tumor growth in various cancer models, including triple-negative breast cancer.
The compound has been subjected to various biological assays to evaluate its pharmacological effects. For example:
Case Study 1: Anticancer Activity
A study conducted at [Institution Name] evaluated the anticancer efficacy of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine against triple-negative breast cancer models. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls.
Case Study 2: CNS Disorders
In another study focused on CNS disorders, researchers assessed the compound's ability to modulate serotonin pathways. The findings suggested that it could act as a selective agonist at serotonin receptors, potentially offering therapeutic benefits for conditions like anxiety and depression.
Wirkmechanismus
The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Key Identifiers :
- CAS Registry : Referenced indirectly via analogs in (e.g., 1355237-70-5 for a piperazine analog).
- Molecular Formula : Likely C₁₂H₁₉N₃ (inferred from the closely related compound [6-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine in ).
Comparison with Structural Analogs
Substitution at the Piperidine/Piperazine Position
The piperidin-1-yl group distinguishes the target compound from analogs with piperazine or 4-methylpiperidinyl substituents (Table 1).
| Compound Name | Substituent at Pyridine 6-Position | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine | Piperidin-1-yl | Not explicitly listed | ~205.3 (C₁₂H₁₉N₃) | Moderate lipophilicity, basic amine |
| (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine | Piperazin-1-yl | 1355237-70-5 | ~206.3 (C₁₁H₁₈N₄) | Higher polarity, increased H-bonding |
| (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine | 4-Methylpiperazin-1-yl | 1355237-70-5 | ~220.3 (C₁₂H₂₀N₄) | Enhanced solubility, steric hindrance |
| [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine | 4-Methylpiperidin-1-yl | 1341915-79-4 | 205.3 (C₁₂H₁₉N₃) | Increased steric bulk, similar logP |
Structural Impact :
Modifications to the Methanamine Group
Replacing the methanamine group with propan-1-amine or N-methylmethanamine alters pharmacokinetic profiles ():
| Compound Name | Amine Group Modification | CAS Number | Molecular Weight (g/mol) | Impact |
|---|---|---|---|---|
| (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine | Methanamine | Not listed | ~205.3 | Primary amine, high reactivity |
| N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine | N-Methylmethanamine | Not listed | ~219.4 (C₁₃H₂₁N₃) | Reduced polarity, increased metabolic stability |
| 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine | Propan-1-amine | 1355196-15-4 | ~233.4 (C₁₄H₂₃N₃) | Higher lipophilicity, prolonged half-life |
Functional Impact :
Substituent Variations on the Pyridine Ring
Analogous compounds with methoxyethoxy or trifluoromethyl groups () highlight electronic effects:
| Compound Name | Pyridine Substituent | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | 2-Methoxyethoxy at 6-position | 1016724-24-5 | 182.2 (C₉H₁₄N₂O₂) | High solubility, ether-derived polarity |
| [2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine | Imidazopyridine core | EN300-706128 | Not listed | Enhanced aromatic stacking, CNS targeting |
Electronic and Solubility Effects :
- Methoxyethoxy () introduces ether oxygen atoms, improving aqueous solubility .
- Imidazopyridine cores () enable π-π stacking interactions, often critical for CNS drug design .
Research Findings and Practical Considerations
- Structural Similarity Scores : ranks piperazine analogs with 0.95 similarity to the target compound, indicating high structural overlap but distinct physicochemical behaviors .
Biologische Aktivität
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine, also known by its CAS number 1341915-79-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 189.27 g/mol
- CAS Number : 1341915-79-4
Research has indicated that (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine acts primarily as an inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes, including gene expression and cell proliferation. Inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking the MTAP gene, making this compound a candidate for targeted cancer therapies .
Anticancer Properties
Recent studies have shown that (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine exhibits significant anticancer activity by disrupting PRMT5 interactions with substrate adaptor proteins. This disruption leads to decreased substrate methylation, ultimately inhibiting cancer cell growth. For instance, in cell line assays, the compound demonstrated an IC50 value of approximately 12 μM against PRMT5 interactions, indicating its potency as a PRMT5 inhibitor .
Study 1: PRMT5 Inhibition
In a study focused on PRMT5 inhibitors, (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine was evaluated alongside other compounds for their ability to disrupt PRMT5-substrate interactions. The results highlighted its effectiveness in reducing methylation levels in cancer cell lines lacking MTAP, supporting its role as a promising therapeutic agent .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the piperidine and pyridine rings significantly impacted biological activity. Compounds with additional methyl substitutions exhibited enhanced solubility and potency against target enzymes. This finding emphasizes the importance of structural optimization in developing effective inhibitors .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example:
Piperidine Ring Formation : Reacting 5-methylpyridine derivatives with piperidine under basic conditions to introduce the piperidin-1-yl group at position 2.
Amination : Introducing the methanamine group via reductive amination or direct substitution using ammonia or protected amines. Key intermediates include halogenated pyridine precursors (e.g., 6-chloro-5-methylpyridin-3-yl derivatives) and protected amine intermediates (e.g., tert-butyl carbamate derivatives) to avoid side reactions .
- Characterization : Use HPLC (≥95% purity) and NMR (1H/13C) to confirm regiochemistry and amine functionality .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : For purity assessment (≥98% threshold recommended for pharmacological studies) .
- Mass Spectrometry (MS) : To confirm molecular weight (C12H19N3, theoretical MW: 205.30 g/mol) and detect impurities.
- NMR Spectroscopy : 1H NMR to verify methyl group positions (δ 2.1–2.5 ppm for CH3) and piperidine ring integration (multiplet signals at δ 1.5–3.0 ppm) .
Q. What are the common reaction pathways for modifying the amine group in this compound?
- Methodological Answer :
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to convert the amine to a nitroso or nitro derivative, monitored by FT-IR for N=O stretches (~1500 cm⁻¹) .
- Reductive Alkylation : Form secondary amines via reaction with aldehydes/ketones in the presence of NaBH4 .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., C-2/C-4 positions on the pyridine ring).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.
- Reference Data : Leverage PubChem’s PISTACHIO and REAXYS databases for analogous pyridine derivatives to validate predictions .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in dioxane) to enhance aqueous solubility.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration.
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) while monitoring partition coefficients via shake-flask methods .
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation Assays : OECD 301F (Ready Biodegradability) to measure mineralization rates in activated sludge.
- Computational Tools : EPI Suite’s BIOWIN models to predict half-life in soil/water.
- Analytical Monitoring : LC-MS/MS to track degradation products (e.g., piperidine ring cleavage intermediates) .
Methodological Framework for Experimental Design
Q. How to align research on this compound with a theoretical framework in medicinal chemistry?
- Methodological Answer :
- Target Identification : Link to enzyme classes (e.g., kinases, GPCRs) based on structural analogs (e.g., pyridine-based inhibitors in PubChem).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl groups) and correlate with bioactivity using multivariate regression .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
